Cas no 933041-13-5 (4-bromo-6-chloro-2,3-dihydropyridazin-3-one)

4-bromo-6-chloro-2,3-dihydropyridazin-3-one structure
933041-13-5 structure
Produktname:4-bromo-6-chloro-2,3-dihydropyridazin-3-one
CAS-Nr.:933041-13-5
MF:C4H2BrClN2O
MW:209.428478717804
MDL:MFCD21364604
CID:1025857
PubChem ID:11586522

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Bromo-6-chloropyridazin-3(2H)-one
    • 5-bromo-3-chloro-1H-pyridazin-6-one
    • 4-Bromo-6-chloropyridazin-3-ol
    • 4-bromo-6-chloro-2H-pyridazin-3-one
    • YUPQAGSTMGZXNO-UHFFFAOYSA-N
    • 5794AC
    • 4-bromo-6-chloro-pyridazin-3(2H)-one
    • SY114587
    • 4-Bromo-6-chloro-3(2H)-pyridazinone (ACI)
    • 4-bromo-6-chloro-2,3-dihydropyridazin-3-one
    • MFCD21364604
    • EN300-117517
    • CS-W006982
    • SCHEMBL23037189
    • G10837
    • DTXSID50468994
    • SCHEMBL163551
    • AKOS016007315
    • AS-10362
    • 933041-13-5
    • MDL: MFCD21364604
    • Inchi: 1S/C4H2BrClN2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9)
    • InChI-Schlüssel: YUPQAGSTMGZXNO-UHFFFAOYSA-N
    • Lächelt: O=C1C(Br)=CC(Cl)=NN1

Berechnete Eigenschaften

  • Genaue Masse: 207.90390g/mol
  • Monoisotopenmasse: 207.90390g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 9
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 211
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 41.5
  • XLogP3: 1.2

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Sicherheitsinformationen

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Ambeed
A301258-100g
4-Bromo-6-chloropyridazin-3(2H)-one
933041-13-5 97%
100g
$550.0 2025-02-25
Chemenu
CM102364-25g
4-Bromo-6-chloropyridazin-3(2H)-one
933041-13-5 97%
25g
$186 2024-07-19
Enamine
EN300-117517-0.5g
4-bromo-6-chloro-2,3-dihydropyridazin-3-one
933041-13-5 95%
0.5g
$20.0 2023-06-08
eNovation Chemicals LLC
Y0986236-25g
4-Bromo-6-chloropyridazin-3(2H)-one
933041-13-5 95%
25g
$470 2024-08-02
eNovation Chemicals LLC
Y1046907-25g
4-BroMo-6-chloropyridazin-3(2H)-one
933041-13-5 97%
25g
$165 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064829-10g
4-Bromo-6-chloropyridazin-3(2H)-one
933041-13-5 98%
10g
¥849.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064829-25g
4-Bromo-6-chloropyridazin-3(2H)-one
933041-13-5 98%
25g
¥1456.00 2024-04-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CM476-1g
4-bromo-6-chloro-2,3-dihydropyridazin-3-one
933041-13-5 97%
1g
277.0CNY 2021-08-03
Alichem
A029194436-5g
4-Bromo-6-chloropyridazin-3(2H)-one
933041-13-5 97%
5g
$195.00 2023-08-31
Ambeed
A301258-1g
4-Bromo-6-chloropyridazin-3(2H)-one
933041-13-5 97%
1g
$10.0 2025-02-25

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Water ;  2 d, 90 °C
Referenz
Studies on improved synthesis of 2'-deoxyribonucleosides of pyridazine derivatives
Kazimierczuk, Zygmunt; Kaminski, Jaroslaw; Meggio, Flavio, Collection of Czechoslovak Chemical Communications, 2006, 71(6), 889-898

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid ,  Water ;  0 - 5 °C; 1 h, 20 °C
1.2 Solvents: Water ;  5 h, rt
Referenz
Preparation of novel substituted pyridin-2-ones and pyridazin-3-ones
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid ,  Water ;  0 - 5 °C; 30 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Water ;  4 h, rt
Referenz
Biaryl amide compounds as kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 - 5 °C; 1 h, 20 °C
1.2 Solvents: Water ;  5 h, rt
Referenz
Preparation of pyridinones and pyridazinones as Bruton's tyrosine kinase (Btk) inhibitors.
, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid ,  Water ;  1 h, 20 °C
1.2 Solvents: Water ;  5 h, rt
Referenz
Preparation of 5-phenyl-1H-pyridin-2-one, 6-phenyl-2H-pyridazin-3-one, and 5-phenyl-1H-pyrazin-2-one derivatives as inhibitors of Bruton's tyrosine kinase
, United States, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Bromine Solvents: Dichloromethane ;  10 h, 30 °C
1.2 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  8 h, 60 °C
Referenz
Synthetic method of 4-bromo-6-chloropyridazin-3(2H)-one
, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium acetate ,  Bromine ,  Potassium bromide Solvents: Water ;  2 h, reflux; reflux → rt
Referenz
Preparation of pyridazinones and their use as Btk inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid ;  30 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Water ;  4 h, rt
Referenz
Preparation of biaryl amide compounds as Raf kinase inhibitor
, United States, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ,  Bromine ,  Potassium bromide Solvents: Water ;  rt; 2 h, reflux
Referenz
Preparation of antibody drug conjugates with NAMPT inhibitors for use in treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium acetate ,  Bromine ,  Potassium bromide Solvents: Water ;  25 °C; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium sulfite Solvents: Water ;  0 °C
Referenz
Pyrazolo[1,5-a]pyrimidine compounds useful in the treatment of cancer, autoimmune and inflammatory disoders
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium acetate ,  Bromine ,  Potassium bromide Solvents: Water ;  2 h, 100 °C
Referenz
Preparation of pyridazinone or pyridinone compounds as PARP7 inhibitors useful in treatment of cancers
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Potassium acetate ,  Bromine ,  Potassium bromide Solvents: Water ;  rt; 2 h, 100 °C
Referenz
N-phenyl-2-(3-phenyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide derivatives for treating cystic fibrosis
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid ;  0 - 5 °C; 1 h, 20 °C
1.2 Reagents: Water ;  5 h, rt
Referenz
Preparation of isoxazoline derivatives as inhibitors of matrix metalloproteinase MMP-13 and therapeutic agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Potassium acetate ,  Bromine ,  Potassium bromide Solvents: Water ;  rt; 2 h, 100 °C
Referenz
Preparation of pyridazine derivatives as SMARCA2/4 degraders
, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid ;  0 - 5 °C; 30 min, 0 °C; 1 h, 25 °C
1.2 Solvents: Water ;  4 h, 25 °C
Referenz
Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic
Ramurthy, Savithri ; Taft, Benjamin R.; Aversa, Robert J. ; Barsanti, Paul A.; Burger, Matthew T.; et al, Journal of Medicinal Chemistry, 2020, 63(5), 2013-2027

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 - 5 °C; 1 h, 20 °C
1.2 Solvents: Water ;  5 h, rt
Referenz
Preparation of pyridinones and pyridazinones as Bruton's tyrosine kinase (BTK) inhibitors.
, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Potassium acetate ,  Potassium bromide Solvents: Water ;  15 min, rt
1.2 Reagents: Bromine ;  2 h, 90 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water
Referenz
Preparation of 2-(hetero)aryl-substituted 2-pyridazinyl-3(2H)-one derivatives as FGFR tyrosine kinase inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Potassium acetate ,  Bromine ,  Potassium bromide Solvents: Water ;  rt → reflux; overnight, reflux
Referenz
Preparing method and application of pyridazinone-based histone deacetylase inhibitor
, China, , ,

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Raw materials

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:933041-13-5)4-bromo-6-chloro-2,3-dihydropyridazin-3-one
A859831
Reinheit:99%
Menge:100g
Preis ($):501.0